Dipotassium Selenosulfate; Potassium selenosulfate; Potassium selenosulfate (K2SeSO3)

Description

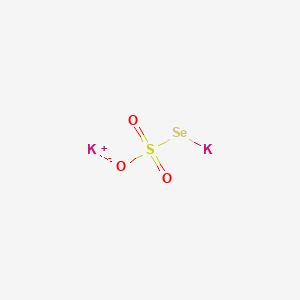

Dipotassium selenosulfate (K₂SeSO₃), also referred to as potassium selenosulfate, is a selenium-containing compound with the molecular formula K₂SeSO₃ and a molecular weight of 606.77 g/mol . It is a white, water-soluble solid synthesized through the reaction of selenium oxide, sulfuric acid, and potassium hydroxide . Its primary applications include:

Properties

Molecular Formula |

K2O3SSe |

|---|---|

Molecular Weight |

237.23 g/mol |

IUPAC Name |

potassium;sulfonatoselanylpotassium |

InChI |

InChI=1S/2K.H2O3SSe/c;;1-4(2,3)5/h;;(H2,1,2,3,5)/q2*+1;/p-2 |

InChI Key |

TZANCIIMYJNSQI-UHFFFAOYSA-L |

Canonical SMILES |

[O-]S(=O)(=O)[Se][K].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Selenosulfuric Acid Dipotassium Salt typically involves the reaction of potassium selenite with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:

K2SeO3+H2SO4→K2SeSO4+H2O

Industrial Production Methods

In industrial settings, the production of Selenosulfuric Acid Dipotassium Salt involves large-scale reactions in reactors where potassium selenite and sulfuric acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete reaction. The product is then purified through filtration and recrystallization processes to obtain the technical grade compound .

Chemical Reactions Analysis

Types of Reactions

Selenosulfuric Acid Dipotassium Salt undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where the selenium or sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Various halogens and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield selenates or sulfates, while reduction reactions may produce selenides or sulfides .

Scientific Research Applications

Selenosulfuric Acid Dipotassium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: It is used in the study of selenium metabolism and its role in biological systems.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of selenium deficiency and related disorders.

Industry: It is used in the production of selenium-containing compounds and materials

Mechanism of Action

The mechanism by which Selenosulfuric Acid Dipotassium Salt exerts its effects involves the interaction of selenium and sulfur atoms with various molecular targets. Selenium is known to play a crucial role in the activity of certain enzymes and proteins, particularly those involved in antioxidant defense and redox regulation. The compound can modulate the activity of these enzymes and proteins, thereby influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Sodium Selenosulfate (Na₂SeSO₃)

Sodium Selenite (Na₂SeO₃) and Sodium Selenate (Na₂SeO₄)

Chemical Properties :

- Sodium selenite (Na₂SeO₃) and selenate (Na₂SeO₄) are oxidized forms of selenium, contrasting with the reduced selenide (Se²⁻) released by selenosulfates .

Toxicity and Efficacy :

- Na₂SeSO₃ exhibits lower acute toxicity than Na₂SeO₃ in mammalian systems but is less efficient at restoring selenoenzyme activity .

- In tumor cells, Na₂SeSO₃ demonstrates higher cytotoxicity than Na₂SeO₃ in HepG2 hepatoma cells (IC₅₀: 6.6–7.1 μM vs. >15 μM) but lower toxicity in T24 bladder carcinoma cells due to differential cellular uptake mechanisms .

Selenomethionine and Selenium Nanoparticles (SeNPs)

Bioavailability :

- Selenomethionine (organic selenium) and SeNPs show superior bioavailability and antioxidant activity compared to inorganic selenosulfates and selenites .

Data Tables

Table 1: Comparative Properties of Selenium Compounds

Research Findings and Industrial Relevance

- Photocatalysts : K₂SeSO₃ enables high-efficiency CdSe films for pollutant degradation, while Na₂SeSO₃ is integral to Sb₂Se₃ solar cells (10.57% efficiency) .

- Toxicity Profile: Selenosulfates generally pose lower selenium toxicity risks than selenites, making them safer for industrial and biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.